

An In-depth Technical Guide to Griffithazanone A: Physicochemical Properties and Biological Insights

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Compound of Interest

Compound Name: *Griffithazanone A*

Cat. No.: *B8261531*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffithazanone A is a novel alkaloid first isolated from the roots of *Goniothalamus griffithii*, a plant belonging to the Annonaceae family. Its unique chemical structure has garnered interest within the scientific community, particularly for its potential applications in oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Griffithazanone A**, detailed experimental protocols for its characterization, and insights into its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

Griffithazanone A is a yellow, amorphous powder. Its core structure was elucidated through extensive spectroscopic analysis and chemical methods. The absolute configuration of this natural product has also been determined.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NO ₄	[1][2]
Molecular Weight	257.24 g/mol	[1][2]
Appearance	Yellow amorphous powder	[3]
CAS Number	240122-30-9	

Spectroscopic Data

The structural elucidation of **Griffithazanone A** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CD ₃ OD, 300 MHz)	¹³ C NMR (CD ₃ OD, 75 MHz)
δ (ppm)	δ (ppm)
8.16 (1H, dd, J = 7.8, 1.2 Hz, H-9)	182.5 (C-10)
7.80 (1H, td, J = 7.8, 1.5 Hz, H-7)	179.0 (C-5)
7.72 (1H, td, J = 7.8, 1.2 Hz, H-8)	165.5 (C-2)
7.63 (1H, dd, J = 7.8, 1.5 Hz, H-6)	148.8 (C-5a)
4.49 (1H, d, J = 2.4 Hz, H-3)	135.5 (C-7)
3.24 (1H, qd, J = 7.2, 2.4 Hz, H-4)	134.1 (C-9)
1.30 (3H, d, J = 7.2 Hz, 4-CH ₃)	131.2 (C-9a)
127.3 (C-6)	
126.8 (C-8)	
119.4 (C-10a)	
75.8 (C-3)	
42.1 (C-4)	
15.7 (4-CH ₃)	

Mass Spectrometry (MS)

Technique	m/z	Interpretation
EIMS	257 [M] ⁺ , 239, 214, 185, 157, 104	Molecular ion and fragment ions
HREIMS	257.0688 (calcd for C ₁₄ H ₁₁ NO ₄ , 257.0688)	Exact mass measurement

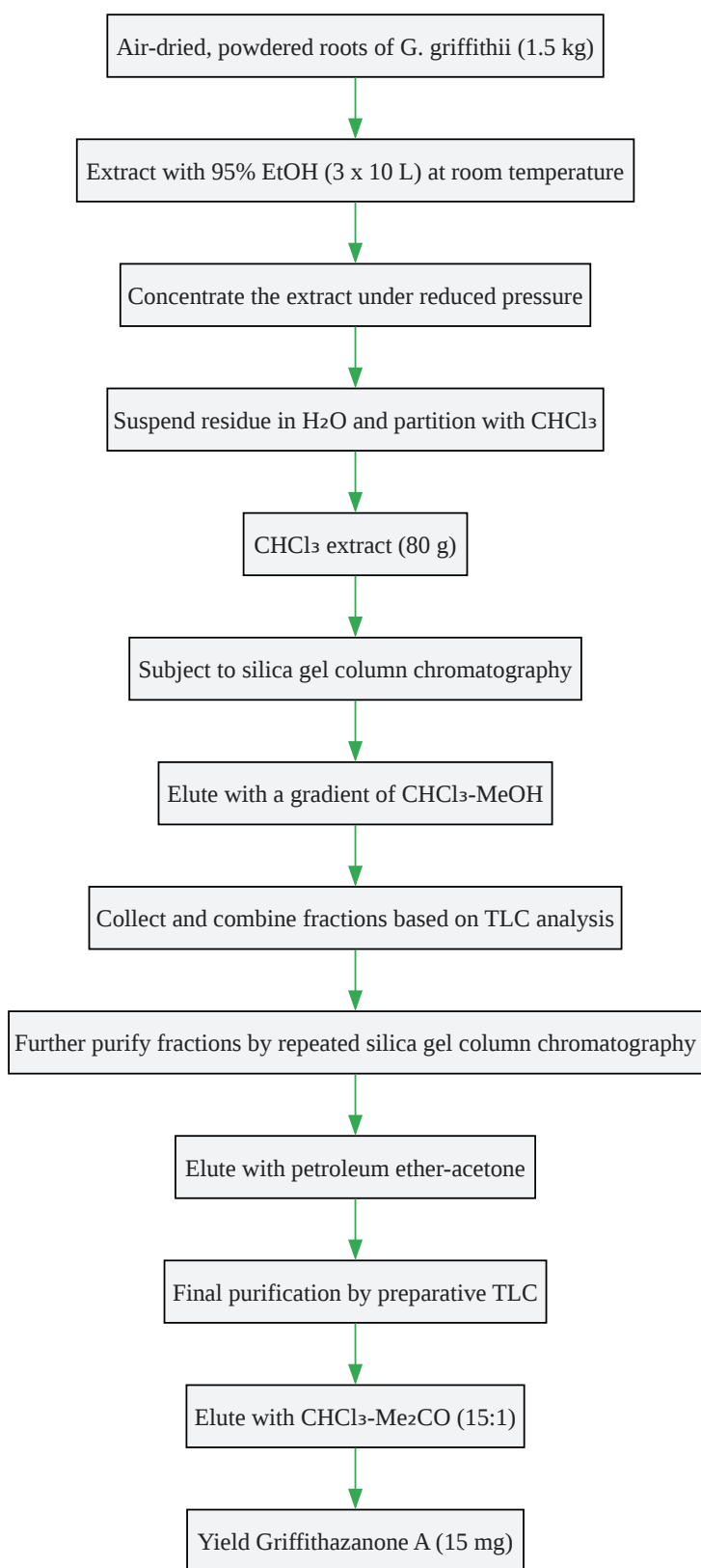
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Technique	Absorption Bands
IR (KBr) ν_{\max} cm^{-1}	3400 (OH), 1715, 1680, 1655 (C=O), 1600
UV (MeOH) λ_{\max} (log ϵ) nm	228 (4.38), 256 (4.44), 282 (sh), 323 (3.73), 415 (3.62)

Experimental Protocols

Isolation of Griffithazanone A from *Goniiothalamus griffithii*

The following protocol is based on the methodology described by Zhang et al. (1999).



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Isolation Workflow for **Griffithazanone A**

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of **Griffithazanone A** as a sensitizer for EGFR-targeted drugs in non-small cell lung cancer (NSCLC). Specifically, it has been shown to enhance the cytotoxic effects of osimertinib in resistant A549/OS cells.

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay: A549 and osimertinib-resistant A549 (A549/OS) cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of osimertinib with or without the addition of 2 μ M **Griffithazanone A**. Cell viability was assessed after 48 hours of incubation using the MTT reagent.

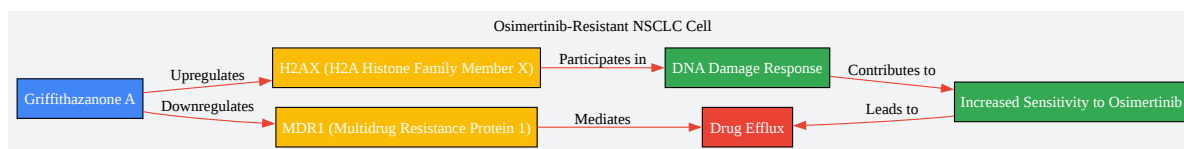
Colony Formation Assay: A549/OS cells were seeded in 6-well plates and treated with osimertinib, **Griffithazanone A**, or a combination of both. After a designated incubation period, the cells were fixed and stained with crystal violet to visualize colony formation. The number of colonies was then quantified.

Apoptosis (TUNEL) Assay: To investigate the induction of apoptosis, A549/OS cells were treated with osimertinib in the presence or absence of **Griffithazanone A**. Apoptotic cells were detected using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which identifies DNA fragmentation, a hallmark of apoptosis.

Western Blot Analysis: A549 and A549/OS cells were treated with 2 μ M **Griffithazanone A**. Protein lysates were then subjected to SDS-PAGE and transferred to a membrane. The expression levels of multidrug resistance protein 1 (MDR1) and H2A histone family member X (H2AX) were detected using specific primary antibodies, with tubulin serving as a loading control.

Signaling Pathway

Griffithazanone A has been observed to downregulate the expression of MDR1 and upregulate the expression of H2AX in osimertinib-resistant A549/OS cells. This suggests a potential mechanism for overcoming drug resistance.



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Proposed Mechanism of **Griffithhazanone A** in Sensitizing NSCLC Cells

Conclusion

Griffithhazanone A presents a promising scaffold for the development of novel anticancer agents, particularly in the context of overcoming drug resistance. The detailed physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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